Flavin mononucleotide semiquinone

Übersicht

Beschreibung

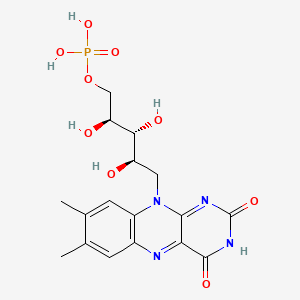

Flavin mononucleotide semiquinone is a partially reduced form of flavin mononucleotide, a derivative of riboflavin (vitamin B2). Flavin mononucleotide is an essential cofactor in various biological redox reactions, participating in both one-electron and two-electron transfer processes. The semiquinone form is particularly interesting due to its unique redox properties, making it a crucial intermediate in many enzymatic reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Flavin mononucleotide semiquinone can be synthesized through the partial reduction of flavin mononucleotide. This process typically involves the use of reducing agents such as sodium dithionite under anaerobic conditions to prevent further reduction to the fully reduced form .

Industrial Production Methods: Industrial production of this compound is less common due to its instability and the complexity of maintaining the semiquinone state. it can be produced in situ within enzymatic systems where flavin mononucleotide is used as a cofactor .

Analyse Chemischer Reaktionen

Types of Reactions: Flavin mononucleotide semiquinone undergoes various redox reactions, including:

Oxidation: It can be oxidized back to flavin mononucleotide.

Reduction: It can be further reduced to flavin mononucleotide hydroquinone.

Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents.

Reduction: Sodium dithionite or other reducing agents.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

Oxidation: Flavin mononucleotide.

Reduction: Flavin mononucleotide hydroquinone.

Substitution: Various substituted flavin derivatives.

Wissenschaftliche Forschungsanwendungen

1.1. Role in Enzymatic Reactions

FMN semiquinone acts as a crucial cofactor in several flavoproteins, facilitating one- and two-electron transfers. It is involved in various enzymatic reactions, including:

- NADH Dehydrogenase : FMN semiquinone participates in the electron transport chain, contributing to cellular respiration.

- Flavocytochrome b2 : The semiquinone form plays a role in the catalytic cycle of this enzyme, which is vital for metabolic processes.

Table 1: Enzymatic Functions of FMN Semiquinone

| Enzyme | Function | Role of FMN Semiquinone |

|---|---|---|

| NADH Dehydrogenase | Electron transfer in respiration | Acts as an electron carrier |

| Flavocytochrome b2 | Catalysis in metabolic pathways | Participates in redox reactions |

1.2. Photoreceptor Functions

FMN semiquinone is integral to photoreceptor proteins, particularly in plants and microorganisms. It participates in light-induced electron transfer processes, influencing various physiological responses.

- Blue-Light Photo Receptors : The semiquinone form is essential for the signaling mechanisms initiated by blue light exposure, affecting plant growth and development.

1.3. Antioxidant Properties

FMN semiquinone exhibits antioxidant activity, which can mitigate oxidative stress in biological systems. Its ability to scavenge free radicals contributes to cellular protection mechanisms.

2.1. Food Industry

FMN semiquinone is utilized as a food additive due to its coloring properties and potential health benefits.

- Food Coloring Agent : Designated as E101a, it provides an orange-red hue to various food products while also offering nutritional benefits associated with riboflavin.

2.2. Pharmaceutical Applications

The unique redox properties of FMN semiquinone make it a candidate for drug development and therapeutic applications.

- Anticancer Research : Studies have indicated that FMN semiquinone may enhance the efficacy of certain anticancer drugs by modulating redox states within cancer cells.

Table 2: Pharmaceutical Potential of FMN Semiquinone

| Application | Mechanism | Potential Benefits |

|---|---|---|

| Anticancer Therapy | Enhances drug efficacy via redox modulation | Improved treatment outcomes |

| Antioxidant Supplements | Scavenges free radicals | Reduces oxidative damage |

3.1. Resonance Raman Spectroscopy Studies

Research employing resonance Raman spectroscopy has elucidated the structural characteristics of FMN semiquinone within flavoproteins, revealing insights into its electron density and conformation during enzymatic reactions .

3.2. Blue-Light Induced Reduction Studies

A study demonstrated that blue-light exposure efficiently reduces fully oxidized FMN to its semiquinone form, with implications for understanding photoreception mechanisms in various organisms .

3.3. Electrochemical Studies on Degradation

Recent investigations into the degradation processes of FMN-based systems using online EPR/NMR techniques have highlighted the formation of radical species during cycling, which further emphasizes the importance of FMN semiquinone in energy storage applications .

Wirkmechanismus

Flavin mononucleotide semiquinone exerts its effects through its ability to participate in redox reactions. It acts as an electron donor or acceptor, facilitating the transfer of electrons in various biochemical pathways. The isoalloxazine ring system of flavin mononucleotide is responsible for its redox activity, with the semiquinone form being stabilized by interactions with surrounding protein environments .

Vergleich Mit ähnlichen Verbindungen

Flavin adenine dinucleotide semiquinone: Another partially reduced flavin derivative with similar redox properties.

Riboflavin semiquinone: The semiquinone form of riboflavin, also involved in redox reactions.

Quinones: Compounds with similar redox behavior, used in various biological and industrial applications

Uniqueness: Flavin mononucleotide semiquinone is unique due to its specific role in enzymatic reactions and its ability to participate in both one-electron and two-electron transfer processes. This versatility makes it an indispensable component in many biological systems .

Biologische Aktivität

Flavin mononucleotide (FMN) semiquinone is an important intermediate in the redox reactions involving flavins, particularly in biological systems. This article explores its biological activity, focusing on its roles in enzymatic reactions, photoreception, and electron transfer processes.

Overview of Flavin Mononucleotide

FMN is a derivative of riboflavin (vitamin B2) and serves as a cofactor for various enzymes. It exists in three oxidation states: oxidized (FMN), semiquinone (FMNH•), and reduced (FMNH2). The semiquinone form plays a crucial role in one-electron transfer reactions, making it a key player in metabolic pathways.

Biological Roles of FMN Semiquinone

-

Enzymatic Reactions :

- FMN semiquinone participates in numerous enzymatic reactions, particularly those catalyzed by flavoproteins. These enzymes are involved in critical metabolic processes including aerobic respiration, photosynthesis, and detoxification.

- For instance, FMN is integral to the function of NADH dehydrogenase and other oxidoreductases, facilitating electron transfer through its semiquinone state, which can accept or donate electrons depending on the reaction conditions .

-

Photoreception :

- In phototropins, FMN acts as a blue-light photoreceptor. The photoexcitation of FMN leads to its reduction to the semiquinone state, which is essential for signal transduction in plants .

- Studies have shown that blue light exposure can convert fully oxidized FMN to its semiquinone form with significant quantum efficiency . This conversion is vital for the regulation of various physiological responses in plants.

-

Electron Transfer Processes :

- The semiquinone form of FMN is a potent electron donor and acceptor, allowing it to participate in redox reactions critical for cellular metabolism. Its ability to stabilize during these processes makes it a valuable component in bioenergetics .

- In specific studies involving electron paramagnetic resonance (EPR), the stabilization of FMN semiquinone has been demonstrated under anaerobic conditions, allowing for detailed spectroscopic analysis of its properties .

Table 1: Comparison of Oxidation States of FMN

| Form | Structure | Role in Biological Activity | Stability |

|---|---|---|---|

| Oxidized (FMN) | Fully oxidized flavin | Acts as an electron acceptor | Stable |

| Semiquinone | One-electron reduced form | Participates in one-electron transfer | Transient |

| Reduced (FMNH2) | Fully reduced flavin | Acts as an electron donor | Stable |

Case Study: Stabilization of FMN Semiquinone

A recent study utilizing NMR and EPR techniques demonstrated that the nitronate monooxygenase from Pseudomonas aeruginosa could stabilize both neutral and anionic forms of FMN semiquinone for extended periods. This stabilization allowed researchers to explore the fluorescence properties and reactivity of this transient species . The findings indicated that while the anionic form showed no fluorescence, the neutral semiquinone exhibited strong fluorescence, revealing insights into its electronic structure and potential applications in biocatalysis.

Applications Beyond Biology

FMN semiquinone also shows promise in non-biological applications such as redox flow batteries, where it serves as a redox mediator. Research has indicated that understanding the degradation processes of FMN can lead to improved battery performance by mitigating efficiency losses during cycling .

Eigenschaften

IUPAC Name |

[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTCRASFADXXNN-MBNYWOFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N4O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956007 | |

| Record name | 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxobenzo[g]pteridin-10(2H)-yl)-5-O-phosphonopentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34469-63-1 | |

| Record name | Flavin mononucleotide semiquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034469631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxobenzo[g]pteridin-10(2H)-yl)-5-O-phosphonopentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.